4,6-Dichloro-2-fluoropyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

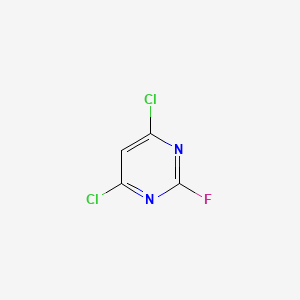

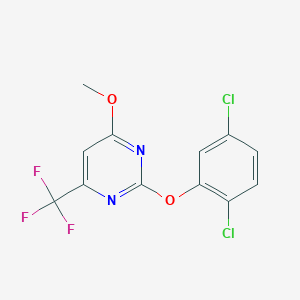

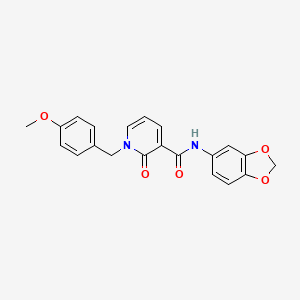

4,6-Dichloro-2-fluoropyrimidine is a chemical compound with the molecular formula C4HCl2FN2 . It is a solid substance under normal conditions . It is used as an intermediate for pharmaceuticals .

Synthesis Analysis

The synthesis of this compound has been described in several studies . For instance, 2- and 4-substituted 5-fluoropyrimidines were synthesized by the reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides, phenols, and aromatic and heterocyclic amines .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with chlorine atoms at positions 4 and 6, and a fluorine atom at position 2 .Chemical Reactions Analysis

Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives have been described . In the presence of weak bases anilines and secondary aliphatic amines selectively displace the chloride group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 166.97 . It has a density of 1.6±0.1 g/cm3, a boiling point of 281.8±43.0 °C at 760 mmHg, and a flash point of 124.3±28.2 °C . It has a molar refractivity of 32.2±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- 4,6-Dichloro-2-fluoropyrimidine has been studied for its reactivity and synthetic applications. For instance, 2-Fluoropyrimidine and its derivatives, including 4,6-dimethyl derivatives, are synthesized from corresponding aminopyrimidines in fluoroboric acid. These compounds demonstrate significantly faster reaction rates compared to other halogenopyrimidines (Brown & Waring, 1974).

Utility in Medicinal Chemistry

- The compound serves as a versatile building block in medicinal chemistry. A study outlines a concise and efficient protocol to synthesize 2,6-disubstituted 4-fluoropyrimidines, highlighting their role as universal and useful components in this field (Liu, Zhang, Qian, & Yang, 2019).

Intermediate for Anticancer Drugs

- 4,6-Dichloro-2-methylpyrimidine, closely related to this compound, is an important intermediate in synthesizing the anticancer drug dasatinib. The synthesis process involves acetamidine hydrochloride and dimethyl malonate, followed by chlorination (Lei-ming, 2012).

Novel Synthesis Methods

- Various novel synthesis methods have been explored. For example, Wada et al. (2012) detailed routes to synthesize 2,4-disubstituted-5-fluoropyrimidines, which are significant in discovering kinase inhibitors (Wada et al., 2012).

Biochemical Applications

- In a biochemical context, Jansa et al. (2014) prepared a series of 2-amino-4,6-dichloropyrimidines, demonstrating their inhibitory effects on immune-activated nitric oxide production, indicating potential applications in immunology (Jansa et al., 2014).

Use in Solid-Phase Synthesis

- The compound's utility extends to solid-phase synthesis, as demonstrated in the efficient synthesis of olomoucine, showcasing its adaptability in the creation of complex molecules (Hammarström, Smith, Talamas, Labadie, & Krauss, 2002).

Contribution to the Synthesis of Kinase Inhibitors

- It plays a critical role in synthesizing potent deoxycytidine kinase inhibitors, underlining its importance in developing targeted cancer therapies (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

Safety and Hazards

4,6-Dichloro-2-fluoropyrimidine is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,6-dichloro-2-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2FN2/c5-2-1-3(6)9-4(7)8-2/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAHLYYMEOOLNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride](/img/structure/B2889127.png)

![5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2889134.png)